Enhanced Acidity: 3-Nitrobenzoic Acid is Quantifiably Stronger than Benzoic Acid and Distinct from its Isomers
The electron-withdrawing nitro group significantly enhances the acidity of benzoic acid derivatives. The meta-positioned nitro group in 3-nitrobenzoic acid results in a pKa of 3.47 at 25°C [1]. This makes it approximately 10 times more acidic than unsubstituted benzoic acid (pKa 4.2) [2]. Critically, its pKa is markedly different from that of the ortho isomer (2-nitrobenzoic acid, pKa 2.17) but nearly identical to the para isomer (4-nitrobenzoic acid, pKa 3.44) [2].
| Evidence Dimension | Acidity (pKa) in water at 25°C |
|---|---|
| Target Compound Data | pKa = 3.47 |
| Comparator Or Baseline | Benzoic acid (pKa = 4.2), 2-Nitrobenzoic acid (pKa = 2.17), 4-Nitrobenzoic acid (pKa = 3.44) |
| Quantified Difference | 10x more acidic than benzoic acid; 20x less acidic than 2-nitrobenzoic acid; similar to 4-nitrobenzoic acid |
| Conditions | Aqueous solution, 25°C |
Why This Matters
This specific acidity profile dictates the compound's behavior in pH-dependent processes such as salt formation, extraction, and reactivity as a carboxylic acid, making it a preferred choice when the extreme acidity of the 2-isomer or the weakness of benzoic acid is unsuitable.
- [1] 3-Nitrobenzoic acid. (2024, December 21). In Wikipedia. https://en.wikipedia.org/w/index.php?title=3-Nitrobenzoic_acid&oldid=1273214564 View Source
- [2] Saber, A. A., Wrobel, K., Wrobel, K., & Rodriguez, A. G. (2024). Adsorption of nitrobenzoic acids on magnetic nanoparticles: Influence of substituent position on adsorption efficiency. Molecules, 29(13), 3032. https://doi.org/10.3390/molecules29133032 View Source
